|A-L-fucosidase

Description

Enzymatic Definition and Classification within Glycoside Hydrolase Families

α-L-fucosidases (EC 3.2.1.51) are exo-acting glycoside hydrolases that catalyze the hydrolysis of α-L-fucosyl residues from the non-reducing end of oligosaccharides and glycoconjugates. oup.comiucr.org Based on amino acid sequence similarities, these enzymes are primarily classified into several families within the Carbohydrate-Active enZymes (CAZy) database. oup.comwikipedia.org The two main families are Glycoside Hydrolase Family 29 (GH29) and Glycoside Hydrolase Family 95 (GH95). frontiersin.orgwikipedia.org Other families, including GH139, GH141, and GH151, also contain enzymes with α-L-fucosidase activity. nih.govnih.govquadram.ac.uk

The classification into these families is significant as it often correlates with the enzyme's catalytic mechanism. GH29 fucosidases employ a retaining mechanism, while GH95 members utilize an inverting mechanism. frontiersin.orgmdpi.com The catalytic mechanisms for the more recently discovered families, such as GH141 and GH151, are still under investigation, though evidence suggests a retaining mechanism for GH151. nih.govcazypedia.org

The GH29 family is the most extensively studied group of α-L-fucosidases. frontiersin.orgiucr.org These enzymes are widespread, found in bacteria, fungi, metazoans, and plants. frontiersin.org GH29 enzymes are known for their role in various biological processes, such as immune response, embryogenesis, and signal transduction. frontiersin.org Structurally, they typically feature a catalytic (β/α)8-like domain and a C-terminal β-sandwich domain. wikipedia.orgebi.ac.uk

A key characteristic of GH29 enzymes is their retaining catalytic mechanism, which proceeds via a double displacement reaction involving a covalent glycosyl-enzyme intermediate. biointerfaceresearch.comdntb.gov.uanih.gov This mechanism retains the anomeric configuration of the released fucose. vu.lt

The GH29 family is further divided into two main subfamilies, GH29A and GH29B, based on sequence homology and substrate specificity. mdpi.comvu.ltportlandpress.com

Members of the GH29A subfamily generally exhibit broad substrate specificity. mdpi.comvu.lt They can hydrolyze various fucosyl linkages, including α(1,2), α(1,3), α(1,4), and α(1,6) linkages. mdpi.comvu.lt These enzymes are typically active against synthetic aryl substrates like p-nitrophenyl-α-L-fucopyranoside (pNP-αFuc). mdpi.comportlandpress.com The relaxed specificity of GH29A fucosidases makes them versatile in breaking down a wide array of fucosylated structures. dntb.gov.uanih.govresearchgate.net Examples of GH29A enzymes include TmFuc from Thermotoga maritima and AlfC from Lactobacillus casei. biointerfaceresearch.com

In contrast to the GH29A subfamily, GH29B members have a narrower and more defined substrate specificity. mdpi.comdntb.gov.uanih.gov They primarily act on α(1,3)- and α(1,4)-fucosyl linkages, particularly those with a branched galactose (Gal). mdpi.comvu.lt A distinguishing feature of GH29B enzymes is their general inactivity towards synthetic substrates like pNP-αFuc. vu.ltportlandpress.com An example of a GH29B enzyme is BiAfcB from Bifidobacterium longum subsp. infantis. biointerfaceresearch.com

The GH95 family of α-L-fucosidases operates through an inverting catalytic mechanism, which inverts the anomeric configuration of the fucose upon hydrolysis. frontiersin.orgcazypedia.org These enzymes are primarily found in bacteria. nih.gov GH95 fucosidases are typically specific for α(1,2)-fucosyl linkages. cazypedia.orgoup.com

A well-characterized example is the 1,2-α-L-fucosidase from Bifidobacterium bifidum (BbAfcA), which hydrolyzes the Fucα1-2Gal linkage found in human milk oligosaccharides and blood group antigens. cazypedia.org The catalytic domain of GH95 enzymes adopts an (α/α)6-barrel fold. nih.govcazypedia.org

Besides GH29 and GH95, several other glycoside hydrolase families contain enzymes with α-L-fucosidase activity, although they are generally smaller and less characterized. nih.govnih.gov

GH139 : This family consists of bacterial enzymes with α-2-O-methyl-L-fucosidase activity. cazypedia.orgnzytech.com The only characterized member, BT0984 from Bacteroides thetaiotaomicron, specifically targets the 2-O-methyl-L-fucose-α-1,2-D-Galp linkage in rhamnogalacturonan-II, a complex pectin. cazypedia.orgcazy.org The catalytic mechanism and three-dimensional structure of GH139 fucosidases are not yet fully understood. nih.govcazypedia.org

GH141 : GH141 enzymes display α-L-fucosidase or xylanase activities. cazypedia.org The founding member, BT1002 from Bacteroides thetaiotaomicron, is an α-L-fucosidase that cleaves a specific fucosidic linkage in rhamnogalacturonan II. cazypedia.orgnzytech.com The catalytic domain of GH141 fucosidases has a parallel β-helix fold. nih.govnih.gov

GH151 : This is a relatively new family of bacterial α-L-fucosidases. cazypedia.orgresearchgate.net Initially, some members were mistaken for GH29 enzymes due to their activity, but sequence analysis revealed they belong to a distinct family. cazypedia.org GH151 fucosidases have a retaining catalytic mechanism and their catalytic domains adopt a (β/α)8-barrel fold. nih.govcazypedia.org An example is the α-L-fucosidase isoenzyme 2 from Paenibacillus thiaminolyticus. iucr.orgcazypedia.org

Glycoside Hydrolase Family 29 (GH29) Members

Overview of Biological Significance in Glycobiology

α-L-fucosidases are of significant interest in glycobiology due to their involvement in the modification of fucosylated glycoconjugates, which are key players in a multitude of biological processes. frontiersin.orgwikipedia.org These enzymes participate in the degradation of complex carbohydrates, allowing organisms to utilize fucose as a nutrient source. oup.com

In mammals, α-L-fucosidase is a lysosomal enzyme responsible for hydrolyzing fucose from glycoproteins. wikipedia.orgebi.ac.uk Deficiency of this enzyme leads to fucosidosis, a severe lysosomal storage disorder. wikipedia.org Fucosylated structures are also involved in cell-cell recognition, such as the Lewis blood group antigens and selectin ligands that mediate leukocyte adhesion during inflammation. csic.esoup.com

Furthermore, α-L-fucosidases play a role in host-microbe interactions. For instance, the ability of gut bacteria like Bifidobacterium to utilize fucosylated oligosaccharides from human milk is crucial for the establishment of a healthy infant gut microbiota. oup.comnih.gov In some organisms, these enzymes are implicated in fertilization. frontiersin.orgwikipedia.org The diverse roles of fucosylated glycans underscore the biological importance of the α-L-fucosidases that process them. frontiersin.orgcsic.es

Properties

CAS No. |

9075-65-4 |

|---|---|

Molecular Formula |

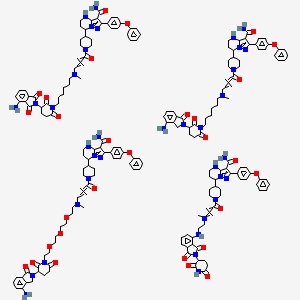

C189H218N36O29 |

Molecular Weight |

3458 g/mol |

IUPAC Name |

7-[1-[4-[6-[3-(4-amino-1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]hexyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[4-[2-[2-[2-[2-[3-(7-amino-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[4-[6-[3-(7-amino-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]hexyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl-methylamino]prop-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C50H61N9O9.C48H55N9O7.C48H57N9O6.C43H45N9O7/c1-55(25-27-65-29-31-67-32-30-66-28-26-57-44(61)17-16-42(50(57)64)58-33-39-38(49(58)63)9-5-10-40(39)51)22-6-11-43(60)56-23-19-34(20-24-56)41-18-21-53-48-45(47(52)62)46(54-59(41)48)35-12-14-37(15-13-35)68-36-7-3-2-4-8-36;1-53(26-7-2-3-8-28-55-40(59)21-20-38(47(55)62)56-46(61)35-13-9-14-36(49)41(35)48(56)63)27-10-15-39(58)54-29-23-31(24-30-54)37-22-25-51-45-42(44(50)60)43(52-57(37)45)32-16-18-34(19-17-32)64-33-11-5-4-6-12-33;1-53(26-7-2-3-8-28-55-42(59)21-20-40(48(55)62)56-31-37-36(47(56)61)13-9-14-38(37)49)27-10-15-41(58)54-29-23-32(24-30-54)39-22-25-51-46-43(45(50)60)44(52-57(39)46)33-16-18-35(19-17-33)63-34-11-5-4-6-12-34;1-49(25-21-45-31-9-5-8-30-36(31)43(58)51(42(30)57)33-14-15-34(53)47-41(33)56)22-19-35(54)50-23-17-26(18-24-50)32-16-20-46-40-37(39(44)55)38(48-52(32)40)27-10-12-29(13-11-27)59-28-6-3-2-4-7-28/h2-15,34,41-42,53H,16-33,51H2,1H3,(H2,52,62);4-6,9-19,31,37-38,51H,2-3,7-8,20-30,49H2,1H3,(H2,50,60);4-6,9-19,32,39-40,51H,2-3,7-8,20-31,49H2,1H3,(H2,50,60);2-13,19,22,26,32-33,45-46H,14-18,20-21,23-25H2,1H3,(H2,44,55)(H,47,53,56) |

InChI Key |

DJCUYIKKKRVJKE-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCCCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCCCCCN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCOCCOCCOCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)C=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N |

physical_description |

White powder; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Structural Biology of α L Fucosidases

Quaternary Structure and Oligomerization States

α-L-fucosidases can exist in various oligomerization states, ranging from monomers to complex multimeric assemblies. The quaternary structure is often crucial for their stability and, in some instances, their catalytic activity. For example, the α-L-fucosidase from Thermotoga maritima assembles into a hexamer. nih.gov In contrast, the α-L-fucosidase isoenzyme 2 from Paenibacillus thiaminolyticus (a member of the GH151 family) functions as a tetramer of a novel type. nih.gov This tetrameric arrangement is significant as it contributes to the formation of a complete active site through a phenomenon known as active site complementation, where residues from an adjacent monomer contribute to the active site of its neighbor. nih.govresearchgate.net The α-L-fucosidase from Lactobacillus casei, AlfC, has also been observed to exist as a tetramer in solution. researchgate.net While the functional significance of the quaternary structure is not always clear, it can play a role in modulating enzyme activity and stability. researchgate.net

Domain Architecture and Fold Types

Microbial α-L-fucosidases are typically modular proteins, comprising a catalytic domain and one or more accessory domains. nih.gov This modular organization contributes to the diversity of their substrate specificities and biological roles. nih.gov

The catalytic domain is the core functional unit of the enzyme and exhibits distinct structural folds depending on the glycoside hydrolase (GH) family to which the α-L-fucosidase belongs. nih.gov These folds create the structural scaffold for the active site. nih.gov

(β/α)8-barrel: This fold, also known as a TIM-barrel, is characteristic of α-L-fucosidases from the GH29 and GH151 families. nih.govresearchgate.net The α-L-fucosidase from Thermotoga maritima possesses a catalytic domain with a (β/α)8-like fold. nih.gov The putative structure of the α-L-fucosidase EntFuc also shows a typical GH29 organization with a β/α 8-like barrel domain. researchgate.net

(α/α)6 barrel: This fold is found in the catalytic domains of GH95 α-L-fucosidases. nih.govresearchgate.net

Parallel β-helix: This structural motif is characteristic of the catalytic domain of GH141 α-L-fucosidases. nih.govresearchgate.net

| GH Family | Catalytic Domain Fold |

|---|---|

| GH29 | (β/α)8-barrel |

| GH95 | (α/α)6 barrel |

| GH141 | Parallel β-helix |

| GH151 | (β/α)8-barrel |

In addition to the catalytic domain, many α-L-fucosidases possess accessory domains that can have various functions, including substrate binding and modulating enzyme localization. nih.govmdpi.com

C-terminal β-sandwich: This is a common accessory domain found in α-L-fucosidases from several GH families. nih.gov For instance, GH29 enzymes often have one or two C-terminal β-sandwich domains. nih.gov The α-L-fucosidase from Thermotoga maritima also features a C-terminal β-sandwich domain. nih.gov Similarly, the GH151 fucosidase has a C-terminal β-sandwich fold. nih.gov

βγ-crystallin domain: While not explicitly detailed in the provided context, the presence of various other accessory domains has been noted. For example, some GH29 fucosidases have ancillary domains annotated as CBM32 or CBM35, which are carbohydrate-binding modules. nih.gov The GH95 fucosidase AfcA has an additional helical barrel protruding from the N-terminal domain. nih.gov Furthermore, the GH151 fucosidase ALfuk2 possesses a Rossman fold domain. nih.gov

Active Site Characterization and Conformational Dynamics

The active site of α-L-fucosidases is a precisely shaped pocket where substrate binding and catalysis occur. researchgate.net Its properties and dynamic nature are critical for enzymatic function. researchgate.netnih.gov

The active site pocket is lined with specific amino acid residues that interact with the fucose moiety and the aglycone portion of the substrate. researchgate.net In GH29 α-L-fucosidases, the catalytic machinery typically involves a catalytic nucleophile (an aspartate residue) and a general acid/base catalyst (a glutamate (B1630785) residue). nih.govnih.gov For example, in the α-L-fucosidase from Thermotoga maritima, Asp244 is the catalytic nucleophile and Glu266 is the Brønsted acid/base. nih.gov Similarly, in EntFuc, the putative catalytic nucleophile is Asp236 and the acid/base catalyst is Glu285. nih.gov The active site of AlfC from Lactobacillus casei features an aromatic subsite adjacent to the active site that specifically accommodates the N-acetylglucosamine (GlcNAc) in α(1,6)-linkages. researchgate.netnih.gov The accessibility and enclosure of the active site pocket can influence substrate specificity. nih.govmdpi.com

The active site of α-L-fucosidases is not static; it can undergo conformational changes that are essential for the catalytic cycle. tandfonline.com These dynamics often involve the movement of loops surrounding the active site, leading to "open" and "closed" conformations. researchgate.netnih.govtandfonline.com

Post-Translational Modifications

Post-translational modifications (PTMs) are covalent processing events that alter the properties of a protein by proteolytic cleavage or by adding a modifying group to one or more amino acids. For α-L-fucosidases, as with many lysosomal hydrolases, these modifications are critical for their biological activity and correct cellular localization.

N-Glycosylation

N-glycosylation is a ubiquitous and vital post-translational modification where a carbohydrate moiety, or glycan, is attached to the amide nitrogen of an asparagine (Asn) residue. This process is crucial for the proper folding, stability, and trafficking of many glycoproteins.

In human α-L-fucosidase (FUCA1), three specific asparagine residues have been identified as sites for N-linked glycosylation: Asn241, Asn268, and Asn382. The oligosaccharides attached at these locations are known to be partially sialylated.

The presence of N-glycans can significantly impact the stability of α-L-fucosidase. Glycosylation can protect the enzyme from proteolytic degradation, thermal denaturation, and aggregation by maintaining its optimal conformation. universiteitleiden.nl The hydrophilic nature of the attached glycans can shield the protein surface, influencing its solubility and interactions with other molecules. nih.gov While site-directed mutagenesis has been a powerful tool to elucidate the role of specific N-glycosylation sites in other lysosomal enzymes, similar detailed studies on α-L-fucosidase are not as extensively documented. researchgate.net However, it is well-established that for many lysosomal proteins, the absence of N-glycosylation can lead to misfolding and retention in the endoplasmic reticulum, preventing their transport to the lysosome.

The structural analysis of the N-glycans themselves on α-L-fucosidase is an area of ongoing research. Mass spectrometry-based techniques are powerful tools for characterizing the complex structures of these glycans, including the determination of core and antennary fucosylation, which can be present in addition to the terminal sialic acid residues. universiteitleiden.nlnih.govacs.org

Below is an interactive data table summarizing the identified N-glycosylation sites in human α-L-fucosidase.

| Glycosylation Site | Amino Acid | Description |

| Site 1 | Asparagine (N) 241 | A known site of N-linked glycosylation. |

| Site 2 | Asparagine (N) 268 | A known site of N-linked glycosylation. |

| Site 3 | Asparagine (N) 382 | A known site of N-linked glycosylation. |

Sialylation

The negatively charged sialic acid residues can influence the protein's conformation and its interactions with other molecules. nih.gov For many glycoproteins, sialylation can extend their serum half-life by masking underlying galactose residues from recognition by hepatic asialoglycoprotein receptors, which would otherwise lead to their clearance. universiteitleiden.nl

In the context of lysosomal enzymes, sialylation, in conjunction with mannose-6-phosphate (B13060355) (M6P) markers, is part of the complex signaling system that directs these proteins to the lysosome. Sialidases, or neuraminidases, are enzymes that remove terminal sialic acid residues, and their activity is crucial for the proper degradation of sialoglycoconjugates within the lysosome. scispace.commdpi.com The interplay between sialylation and desialylation is a key aspect of lysosomal biology.

While the presence of sialic acid on α-L-fucosidase is established, detailed studies on how varying levels of sialylation directly impact its enzymatic activity, stability, and lysosomal targeting efficiency are still emerging. The development of advanced analytical techniques, such as mass spectrometry, is enabling more precise characterization of the sialylation patterns on glycoproteins like α-L-fucosidase. universiteitleiden.nl

The following table provides a summary of the key aspects of sialylation in the context of α-L-fucosidase.

| Modification | Description | Functional Implications |

| Sialylation | Addition of terminal sialic acid residues to N-glycans. | Influences protein conformation, stability, and is involved in the complex process of lysosomal targeting. |

Catalytic Mechanisms and Enzymatic Kinetics

General Principles of Glycoside Hydrolysis by α-L-Fucosidases

The hydrolysis of a glycosidic bond is a thermodynamically favorable but kinetically slow process, requiring enzymatic catalysis to proceed at biologically relevant rates. α-L-fucosidases, like other glycoside hydrolases, provide a specialized active site environment that stabilizes the transition state of the reaction, thereby lowering the activation energy. The core of this catalysis involves two key amino acid residues, typically carboxylic acids (Aspartate or Glutamate), that act as a nucleophile and a general acid/base catalyst. oup.comnih.govacs.org

The specific mechanism, either retaining or inverting, determines the stereochemical outcome at the anomeric carbon of the released fucose. Retaining enzymes yield a product with the same anomeric configuration as the substrate, while inverting enzymes produce a product with the opposite configuration. oup.commdpi.comresearchgate.net This fundamental difference arises from the distinct catalytic strategies employed by each enzyme family.

Retaining Mechanism: Double-Displacement Catalysis

α-L-fucosidases belonging to the GH29 family utilize a retaining mechanism, which proceeds via a two-step, double-displacement reaction. mdpi.comresearchgate.netrsc.org This mechanism involves the formation of a covalent glycosyl-enzyme intermediate. oup.comnih.gov The two catalytic steps each proceed with an inversion of stereochemistry, resulting in a net retention of the anomeric configuration in the final product. mdpi.com

The process begins with the glycosylation step, where one catalytic residue acts as a nucleophile, attacking the anomeric carbon of the fucose residue. Simultaneously, the other catalytic residue, acting as a general acid, protonates the glycosidic oxygen, facilitating the departure of the aglycone (the rest of the glycan). oup.comrsc.org This leads to the formation of a covalent fucosyl-enzyme intermediate. oup.com

In the second step, deglycosylation, the general acid/base residue now activates a water molecule, which then acts as a nucleophile, attacking the anomeric carbon of the fucosyl-enzyme intermediate. oup.com This hydrolyzes the intermediate, releasing the fucose with its original α-anomeric configuration and regenerating the free enzyme. mdpi.com Each of these steps passes through an oxocarbenium ion-like transition state. unibo.itresearchgate.net

The catalytic nucleophile in retaining α-L-fucosidases is a crucial residue responsible for the initial attack on the substrate. In the GH29 family, this role is consistently played by a conserved aspartate residue. cazypedia.orgresearchgate.net

Experimental evidence has confirmed the identity of this nucleophile in several α-L-fucosidases. For instance, in the enzyme from Thermotoga maritima (Tmα-fuc), Asp224 was identified as the catalytic nucleophile through the trapping of a 2-deoxy-2-fluorofucosyl-enzyme intermediate and subsequent analysis. cazypedia.org Similarly, in the α-L-fucosidase from Sulfolobus solfataricus (Ssα-fuc), Asp242 was identified as the nucleophile. nih.govcazypedia.org The human lysosomal α-L-fucosidase (FUCA1) also utilizes an aspartate residue, Asp225, as its catalytic nucleophile. cazypedia.org The conservation of this aspartate residue across the GH29 family highlights its fundamental role in the catalytic mechanism. researchgate.netoup.com

In contrast to the highly conserved catalytic nucleophile, the identity of the general acid/base catalyst in GH29 α-L-fucosidases is not strictly conserved across the entire family. oup.comcapes.gov.brnih.gov This variability has necessitated detailed studies for its identification in different enzymes. The general acid/base catalyst is typically a glutamate (B1630785) residue. nih.gov

In Thermotoga maritima α-L-fucosidase, Glu266 has been identified as the general acid/base catalyst. cazypedia.org In the human enzyme, Glu289 fulfills this role. cazypedia.org However, studies on the α-L-fucosidase from Sulfolobus solfataricus have suggested a more complex scenario, potentially involving a catalytic triad (B1167595) where Glu58 and Glu292 cooperate in the acid/base role. nih.gov The distance between the catalytic nucleophile and the general acid/base catalyst is typically around 5.5 Å, which is a characteristic feature of retaining glycosidases. researchgate.netcazypedia.org

| Enzyme Source | Catalytic Nucleophile | General Acid/Base Catalyst | Reference |

|---|---|---|---|

| Thermotoga maritima | Asp224 | Glu266 | cazypedia.org |

| Sulfolobus solfataricus | Asp242 | Glu58 / Glu292 | nih.gov |

| Human (FUCA1) | Asp225 | Glu289 | cazypedia.org |

| Bacteroides thetaiotaomicron (GH29B) | Asp204 | Glu249 | researchgate.net |

Inverting Mechanism: Single-Displacement Catalysis

α-L-fucosidases belonging to the GH95 family employ an inverting mechanism, which occurs through a single-displacement reaction. oup.commdpi.comresearchgate.net This mechanism involves a direct attack by a water molecule on the anomeric carbon of the fucose residue, leading to an inversion of the stereochemistry at this position. oup.comunibo.it

In this single-step process, two catalytic residues, typically glutamate or aspartate, act in concert. nih.gov One residue functions as a general base, activating a water molecule by deprotonating it, thereby increasing its nucleophilicity. The other residue acts as a general acid, protonating the glycosidic oxygen to facilitate the departure of the aglycone. oup.comwhiterose.ac.uk The activated water molecule then attacks the anomeric carbon in a manner that results in the inversion of its configuration from α to β. capes.gov.br

The single-displacement mechanism of inverting α-L-fucosidases proceeds through a high-energy transition state that has significant oxocarbenium ion-like character. oup.comacs.org In this transition state, the anomeric carbon (C1) is sp2-hybridized, and a partial positive charge develops, which is stabilized by the ring oxygen. acs.org The sugar ring becomes distorted from its typical chair conformation to a conformation where C5, O5, C1, and C2 are more coplanar, which is necessary to stabilize the oxocarbenium ion. acs.org Unlike the retaining mechanism, no covalent glycosyl-enzyme intermediate is formed. oup.com

In the inverting mechanism, a water molecule serves as the direct nucleophile that attacks the anomeric carbon of the fucose residue. whiterose.ac.uk The positioning and activation of this water molecule are critical for catalysis. In the active site of GH95 fucosidases, the two catalytic carboxylates are positioned further apart than in retaining enzymes, typically around 10.5 Å. capes.gov.br This spacing allows for the simultaneous binding of the substrate and a water molecule. whiterose.ac.ukcapes.gov.br

For example, in the 1,2-α-L-fucosidase from Bifidobacterium bifidum, structural studies have shown a water molecule positioned for an "in-line" nucleophilic attack on the anomeric carbon of the fucose moiety. researchgate.net This water molecule is activated by a general base catalyst, which abstracts a proton, enhancing its nucleophilicity for the subsequent attack that cleaves the glycosidic bond. researchgate.net

Substrate Specificity and Linkage Hydrolysis Preferences

The substrate specificity of α-L-fucosidase is diverse and depends on the enzyme's origin and its classification within glycoside hydrolase (GH) families, primarily GH29 and GH95. nih.govportlandpress.com These enzymes catalyze the removal of terminal α-L-fucosyl residues from a variety of glycoconjugates and oligosaccharides. The specificity is largely determined by the type of fucosidic linkage—α-1,2, α-1,3, α-1,4, or α-1,6—and the nature of the underlying sugar chain. acs.orgmdpi.com

Hydrolysis of the α-1,2 fucosidic linkage is a key activity for α-L-fucosidases involved in the degradation of significant biological structures such as the H-antigen of the ABO blood group system and human milk oligosaccharides (HMOs) like 2'-fucosyllactose (B36931) (2'FL).

Certain α-L-fucosidases exhibit high specificity for this linkage. A notable example is the AfcA enzyme from Bifidobacterium bifidum, a member of the GH95 family, which specifically hydrolyzes the terminal α-(1→2)-fucosidic linkages in substrates like 2'FL and lacto-N-fucopentaose I. asm.orgcsic.es This enzyme operates through an inverting mechanism. nih.gov Similarly, an α-L-fucosidase from the bacterium Elizabethkingia meningoseptica (csFase I) demonstrates high activity against α-1,2 fucosylated substrates and can effectively remove H antigens from human red blood cells. scispace.com Fucosidases from other microbial sources, such as Aspergillus niger, also abolish H antigen activity by cleaving this bond. plos.org

In contrast, many α-L-fucosidases belonging to the GH29A subfamily have broader substrate specificities and can act on α-1,2 linkages in addition to other linkage types. acs.orgmdpi.com For instance, the α-L-fucosidase from Thermotoga maritima is thought to remove α-1,2 linked fucosyl side chains. cazypedia.org The PnfucA enzyme from Prevotella nigrescens shows moderate activity on the Fuc-α(1,2)-Gal terminal structure. acs.org Some enzymes, however, are unable to cleave this linkage; for example, AfcB from Bifidobacterium bifidum does not hydrolyze 2'-FL. oup.com

The cleavage of α-1,3 fucosidic linkages is characteristic of many α-L-fucosidases, particularly those in the GH29 family. This linkage is found in important structures like 3-fucosyllactose (B594375) (3FL), a component of HMOs, and Lewis antigens (e.g., Lewis x).

Enzymes from the GH29B subfamily are often specialized for α-1,3 and α-1,4 linkages. acs.orgmdpi.com A prime example is the AfcB enzyme from Bifidobacterium bifidum, which efficiently hydrolyzes α-1,3 (and α-1,4) linkages in substrates like 3-FL and Lewis a/x antigens but is inactive against α-1,2 and α-1,6 linkages. oup.com Metagenomic studies of the infant gut have identified several α-L-fucosidases (Fuc18, Fuc19A, Fuc35B, Fuc39, Fuc1584) with hydrolytic activity on α-1,3/4-linked fucose. asm.org

Other enzymes with broader specificity, such as those in the GH29A subfamily, also cleave this bond. The α-L-fucosidase from Bacillus circulans can cleave α-1,3 linkages, and PnfucA from Prevotella nigrescens is highly reactive toward substrates with this linkage. acs.orgbiorxiv.org

Similar to the α-1,3 linkage, the hydrolysis of α-1,4 fucosidic bonds is a common trait of GH29 family α-L-fucosidases. This linkage is present in fucosylated glycans such as Lewis a and Lewis b antigens.

Many of the same enzymes that act on α-1,3 linkages are also active on α-1,4 linkages. The AfcB enzyme from Bifidobacterium bifidum specifically hydrolyzes both α-1,3 and α-1,4 fucosidic bonds. oup.com Likewise, several α-L-fucosidases identified from infant gut microbiota (Fuc18, Fuc19A, Fuc35B, Fuc39) and the PnfucA enzyme from Prevotella nigrescens show robust activity toward α-1,4 linked fucose. acs.orgasm.org An α-L-fucosidase from Bacillus circulans is also capable of cleaving this linkage. biorxiv.org

Some enzymes show a strict regioselectivity for this bond. For example, the Fp231 enzyme from a marine Paraglaciecola sp. was found to selectively hydrolyze Fuc(α1,4)GlcNAc, representing a novel substrate specificity. researchgate.net In contrast, some fucosidases, like AlfA from Lactobacillus casei, are unable to hydrolyze the α-1,4 linkage in Lewis a antigen. researchgate.net

The α-1,6 fucosidic linkage, which attaches fucose to the core N-acetylglucosamine (GlcNAc) of N-glycans, is notoriously difficult to cleave. However, a number of α-L-fucosidases have been identified that can hydrolyze this "core" fucose.

Several enzymes from the infant gut metagenome, including Fuc30, Fuc35A, Fuc193, and Fuc1584, display activity against α-1,6-linked fucosyl residues. asm.org Fuc30, in particular, was active only on this linkage. asm.org The AlfC enzyme from Lactobacillus casei shows a clear preference for the α(1,6)-linked FucGlcNAc disaccharide. acs.org PnfucA from Prevotella nigrescens also demonstrates high efficiency in cleaving α-1,6-linked core fucose. acs.org Conversely, many α-L-fucosidases are unable to act on this linkage. The enzyme from Bacillus circulans and AfcB from Bifidobacterium bifidum both fail to hydrolyze the α-1,6 bond. oup.combiorxiv.org

Synthetic chromogenic and fluorogenic substrates are widely used to assay α-L-fucosidase activity and to characterize their enzymatic properties. Common examples include p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF), and 2-chloro-4-nitrophenyl-α-L-fucopyranoside (CNP-Fuc).

Activity towards these substrates often correlates with the enzyme's subfamily classification. GH29A subfamily enzymes generally show broad substrate specificity and are able to hydrolyze synthetic substrates like pNP-Fuc. mdpi.com For example, α-L-fucosidases from Thermotoga maritima and those discovered in a soil metagenome readily hydrolyze pNP-Fuc. cazypedia.org In contrast, members of the GH29B subfamily, which are more specific to α-1,3/4-fucosidic linkages, are typically unable to hydrolyze pNP-Fuc. acs.org The AfcB enzyme from B. bifidum is a key example of a GH29B enzyme that does not act on pNP-Fuc. oup.com

The fluorogenic substrate 4-methylumbelliferyl-α-L-fucopyranoside is also commonly used in activity assays for various fucosidases, including the recombinant enzyme from T. maritima and human lysosomal α-L-fucosidase. cazypedia.org

2-chloro-4-nitrophenyl-α-L-fucopyranoside (CNP-Fuc) is another valuable synthetic substrate. Its lower pKa value compared to pNP-Fuc allows for continuous monitoring of enzyme activity at slightly acidic pH levels. researchgate.net Several GH29A and GH151 α-L-fucosidases have been characterized using CNP-Fuc. scispace.comoup.comresearchgate.net

Enzyme Kinetics

The kinetic parameters of α-L-fucosidase, including the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), vary widely depending on the enzyme source, the specific substrate, and reaction conditions. These parameters provide insight into the enzyme's affinity for its substrate and its catalytic efficiency (kcat/Km).

For instance, the α-L-fucosidase PnfucA from Prevotella nigrescens exhibits a Km of 0.56 mM and a kcat of 66.5 s⁻¹ when using p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) as the substrate. acs.org Fucosidases isolated from an alpaca faeces metagenome showed Km values for pNP-Fuc ranging from 79.7 µM to 1401.1 µM. mdpi.com The Fuc25D enzyme from this source had the highest substrate affinity (lowest Km) and a kcat of 28.87 s⁻¹. mdpi.com

When acting on natural substrates, the kinetics can differ. The marine fucosidase Fp231 from Paraglaciecola sp., which is specific for the Fuc(α1,4)GlcNAc disaccharide, has a Km of 660 µM and a kcat of 1.3 s⁻¹ for this substrate. nih.gov

The following tables summarize kinetic data for various α-L-fucosidases with different substrates.

Table 1: Kinetic Parameters of α-L-Fucosidases with Synthetic Substrates

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) | Reference |

|---|---|---|---|---|---|

| Prevotella nigrescens (PnfucA) | pNP-Fuc | 0.56 | 66.5 | 118.8 | acs.org |

| Alpaca Faeces Metagenome (Fuc25D) | pNP-Fuc | 0.08 | 28.87 | 360.9 | mdpi.com |

| Alpaca Faeces Metagenome (Fuc25E) | pNP-Fuc | 0.085 | 1.55 | 18.2 | mdpi.com |

| Alpaca Faeces Metagenome (Fuc25A) | pNP-Fuc | 0.29 | 1.18 | 4.1 | mdpi.com |

| Alpaca Faeces Metagenome (Fuc25C) | pNP-Fuc | 1.4 | 1.64 | 1.2 | mdpi.com |

| Soil Metagenome (Mfuc1) | pNP-Fuc | 0.20 | - | - | cazypedia.org |

| Soil Metagenome (Mfuc5) | pNP-Fuc | 0.07 | - | - | cazypedia.org |

| Dalbergia cochinchinensis | pNP-β-D-fucoside | 0.54 | 151 | 279.6 |

(-) Indicates data not reported.

Table 2: Kinetic Parameters of α-L-Fucosidases with Natural Substrates

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) | Reference |

|---|---|---|---|---|---|

| Paraglaciecola sp. (Fp231) | Fuc(α1,4)GlcNAc | 0.66 | 1.3 | 1.97 | nih.gov |

Compound Name Table

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| α-L-fucosidase | alpha-L-fucoside fucohydrolase |

| p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) | 4-nitrophenyl α-L-fucopyranoside |

| 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) | 7-hydroxy-4-methyl-2-oxo-2H-chromen-7-yl α-L-fucopyranoside |

| 2-chloro-4-nitrophenyl-α-L-fucopyranoside (CNP-Fuc) | 2-chloro-4-nitrophenyl α-L-fucopyranoside |

| 2'-fucosyllactose (2'FL) | α-L-Fuc-(1→2)-β-D-Gal-(1→4)-D-Glc |

| 3-fucosyllactose (3FL) | β-D-Gal-(1→4)-[α-L-Fuc-(1→3)]-D-Glc |

| Lacto-N-fucopentaose I | α-L-Fucp-(1→2)-β-D-Galp-(1→3)-β-D-GlcNAcp-(1→3)-β-D-Galp-(1→4)-D-Glc |

| Lewis a | β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-D-GlcNAc |

| Lewis x | β-D-Gal-(1→4)-[α-L-Fuc-(1→3)]-D-GlcNAc |

| Fuc(α1,4)GlcNAc | α-L-fucopyranosyl-(1→4)-N-acetyl-D-glucosamine |

| Fuc(α1,6)GlcNAc | α-L-fucopyranosyl-(1→6)-N-acetyl-D-glucosamine |

| Fuc-α(1,2)-Gal | α-L-fucopyranosyl-(1→2)-D-galactose |

| N-acetylglucosamine (GlcNAc) | N-acetyl-D-glucosamine |

Kinetic Parameters (e.g., Km, kcat)

The kinetic parameters Km (Michaelis constant) and kcat (turnover number) provide insight into the enzyme's affinity for its substrate and its catalytic efficiency. These values can vary significantly depending on the source of the α-L-fucosidase and the specific substrate used.

For instance, two α-L-fucosidase isoenzymes from Paenibacillus thiaminolyticus, iso1 and iso2, exhibited different kinetic properties when acting on the chromogenic substrate p-nitrophenyl α-L-fucopyranoside (pNP-α-L-Fuc). Iso1 had a Km of 0.44 mmol/L and a kcat of 58.7 s⁻¹, while iso2 showed a Km of 0.52 mmol/L and a higher kcat of 111 s⁻¹. vscht.cz The resulting catalytic efficiencies (kcat/Km) were 133 (mmol/L)⁻¹ s⁻¹ for iso1 and 213 (mmol/L)⁻¹ s⁻¹ for iso2, indicating that iso2 is more efficient at hydrolyzing pNP-α-L-Fuc under the tested conditions. vscht.cz

Similarly, a novel α-L-fucosidase, FpFucA, isolated from the fungus Fusarium proliferatum LE1, displayed a Km of 1.1 ± 0.1 mM and a kcat of 39.8 ± 1.8 s⁻¹ for pNP-α-L-Fuc. researchgate.net An α-L-fucosidase from Bombyx mori (BmFucA) showed a Km of 0.2 ± 0.02 mM and a kcat of 12.5 ± 0.5 s⁻¹ for the same substrate. nii.ac.jp

The kinetic parameters for α-L-fucosidases from various other sources have also been determined. For example, an enzyme from Prevotella nigrescens (△20PnfucA) had a Km of 0.56 ± 0.05 mM and a kcat of 66.5 ± 2 s⁻¹. diva-portal.org A glycosidase from Dalbergia cochinchinensis with β-fucosidase activity also hydrolyzed p-NP-β-D-fucoside with a Km of 0.54 mM and a kcat of 151 s⁻¹. nih.gov

A study on metagenome-derived α-L-fucosidases found that the Km values for eight different enzymes ranged from 0.07 mM to 0.31 mM when using pNP-Fuc as the substrate. plos.org

Table 1: Kinetic Parameters of α-L-fucosidase from Various Sources

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹ mM⁻¹) | Reference |

|---|---|---|---|---|---|

| Paenibacillus thiaminolyticus iso1 | pNP-α-L-Fuc | 0.44 | 58.7 | 133.4 | vscht.cz |

| Paenibacillus thiaminolyticus iso2 | pNP-α-L-Fuc | 0.52 | 111 | 213.5 | vscht.cz |

| Fusarium proliferatum LE1 | pNP-α-L-Fuc | 1.1 | 39.8 | 36.2 | researchgate.net |

| Bombyx mori | pNP-α-L-Fuc | 0.2 | 12.5 | 62.5 | nii.ac.jp |

| Prevotella nigrescens (△20PnfucA) | pNP-Fuc | 0.56 | 66.5 | 118.8 | diva-portal.org |

| Dalbergia cochinchinensis | p-NP-β-D-fucoside | 0.54 | 151 | 279.6 | nih.gov |

| Metagenome-derived (Mfuc1) | pNP-Fuc | 0.12 | - | - | plos.org |

| Metagenome-derived (Mfuc2) | pNP-Fuc | 0.31 | - | - | plos.org |

| Metagenome-derived (Mfuc3) | pNP-Fuc | 0.07 | - | - | plos.org |

| Metagenome-derived (Mfuc4) | pNP-Fuc | 0.13 | - | - | plos.org |

| Metagenome-derived (Mfuc5) | pNP-Fuc | 0.23 | - | - | plos.org |

| Metagenome-derived (Mfuc7) | pNP-Fuc | 0.16 | - | - | plos.org |

| Metagenome-derived (Mfuc8) | pNP-Fuc | 0.29 | - | - | plos.org |

| Thermotoga maritima | pNP-fucoside | 0.035 | 9.4 | 268.6 | researchgate.net |

| Arabidopsis thaliana (FUCO2_ARATH) | 2-fucosyllactose | 0.65 | - | - | uniprot.org |

| Arabidopsis thaliana (FUCO2_ARATH) | polymeric xyloglucan (B1166014) | 1.5 | - | - | uniprot.org |

Km values for metagenome-derived fucosidases were reported, but corresponding kcat values were not provided in the source. Data for Dalbergia cochinchinensis is for p-NP-β-D-fucoside.

pH and Temperature Optima for Activity

The enzymatic activity of α-L-fucosidase is highly dependent on pH and temperature. The optimal conditions vary among enzymes from different organisms, reflecting their adaptation to specific cellular environments.

The α-L-fucosidase iso2 from Paenibacillus thiaminolyticus exhibits its highest activity at a pH of 6.5 and a temperature of 50°C. vscht.cz In contrast, the iso1 enzyme from the same organism has a pH optimum of 8.2 and a temperature optimum of 48°C. oup.com

A study of three recombinant α-L-fucosidases (AlfA, AlfB, and AlfC) from Lacticaseibacillus rhamnosus INIA P603 revealed distinct optimal conditions. AlfA works best at pH 4.0 and 60°C, AlfB at pH 5.0 and 40°C, and AlfC at pH 5.0 and 50°C. nih.gov

An α-L-fucosidase from the thermophilic bacterium Thermotoga maritima shows a remarkably high temperature optimum of 95°C and a pH optimum of 5.0. megazyme.com Another thermostable α-L-fucosidase, Fuc123, derived from an environmental DNA source, has a temperature optimum of around 65°C and a pH optimum of approximately 6.5. prokazyme.com

A particularly interesting finding is the α-L-fucosidase Mfuc6 from a soil metagenome, which has a pH optimum of 9.0, one of the highest reported for this class of enzymes. plos.org Most other metagenome-derived α-L-fucosidases in the same study were most active in the pH range of 6-7. plos.org

Table 2: pH and Temperature Optima for α-L-fucosidase Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Paenibacillus thiaminolyticus iso1 | 8.2 | 48 | oup.com |

| Paenibacillus thiaminolyticus iso2 | 6.5 | 50 | vscht.cz |

| Lacticaseibacillus rhamnosus AlfA | 4.0 | 60 | nih.gov |

| Lacticaseibacillus rhamnosus AlfB | 5.0 | 40 | nih.gov |

| Lacticaseibacillus rhamnosus AlfC | 5.0 | 50 | nih.gov |

| Thermotoga maritima | 5.0 | 95 | megazyme.com |

| Environmental DNA (Fuc123) | 6.5 | 65 | prokazyme.com |

| Soil Metagenome (Mfuc6) | 9.0 | - | plos.org |

| Arabidopsis thaliana (FUCO2_ARATH) | 5.0 | - | uniprot.org |

| Microorganism | 7.5 | 80 | medchemexpress.com |

| Dalbergia cochinchinensis | 5.0 | - | nih.gov |

| Takara Bio (Alpha 1, 3/4-L Fucosidase) | 6.0 | - | takarabio.com |

Optimal temperature or pH was not specified in all sources.

Substrate Inhibition Phenomena

Substrate inhibition is a phenomenon where the enzyme's activity decreases at high substrate concentrations. This has been observed for several α-L-fucosidases, particularly when using artificial substrates like pNP-α-L-Fuc.

The α-L-fucosidase iso1 from Paenibacillus thiaminolyticus exhibits substrate inhibition with a reported inhibition constant (KS) of 83 ± 8 mmol/L. oup.com Similarly, the iso2 enzyme from the same organism is also subject to substrate inhibition with a Ks of 79 ± 20 mmol/L. vscht.cz

A study of seven novel α-L-fucosidases from a soil metagenome revealed that six of them were inhibited by their substrate, pNP-Fuc. researchgate.netplos.org The inhibition constant (Ki) for these enzymes ranged from 2.6 mM to 30.1 mM. plos.org The α-L-fucosidase from Thermotoga maritima also shows substrate inhibition with a Ki of 640 ± 80 µM. researchgate.net

The inhibition of α-L-fucosidases by the substrate L-fucose has also been noted as a potential reason for poor transfucosylation reaction yields when L-fucose is used as an acceptor molecule. mdpi.com

Table 3: Substrate Inhibition of α-L-fucosidase

| Enzyme Source | Substrate | Inhibition Constant (Ki/KS) | Reference |

|---|---|---|---|

| Paenibacillus thiaminolyticus iso1 | pNP-α-L-Fuc | 83 mmol/L | oup.com |

| Paenibacillus thiaminolyticus iso2 | pNP-α-L-Fuc | 79 mmol/L | vscht.cz |

| Metagenome-derived (Mfuc1) | pNP-Fuc | 2.6 mM | plos.org |

| Metagenome-derived (Mfuc2) | pNP-Fuc | 30.1 mM | plos.org |

| Metagenome-derived (Mfuc3) | pNP-Fuc | 10.7 mM | plos.org |

| Metagenome-derived (Mfuc4) | pNP-Fuc | 13.9 mM | plos.org |

| Metagenome-derived (Mfuc5) | pNP-Fuc | 16.1 mM | plos.org |

| Metagenome-derived (Mfuc7) | pNP-Fuc | 13.6 mM | plos.org |

| Metagenome-derived (Mfuc8) | pNP-Fuc | 20.4 mM | plos.org |

| Thermotoga maritima | pNP-fucoside | 640 µM | researchgate.net |

Biological Roles and Physiological Functions of α L Fucosidases

Role in Glycoconjugate Metabolism and Turnover

The metabolic significance of α-L-fucosidases is underscored by their involvement in the lysosomal degradation pathway. nih.govmdpi.comnovusbio.comebi.ac.uk Within the lysosome, these enzymes are responsible for the stepwise breakdown of fucose-containing macromolecules. klarity.healthmdpi.comnih.govnih.gov A deficiency in α-L-fucosidase activity leads to a rare and severe lysosomal storage disorder known as fucosidosis, characterized by the accumulation of fucosylated compounds in various tissues, leading to progressive neurological and psychomotor deterioration. mdpi.comnih.govorpha.net

α-L-Fucosidases are exo-acting glycoside hydrolases that cleave L-fucose residues from the non-reducing ends of oligosaccharide chains. aai.orgoup.comasm.org These fucose residues can be linked via various glycosidic bonds, most commonly α-1,2 to galactose, and α-1,3, α-1,4, and α-1,6 to N-acetylglucosamine. jcancer.orgoup.comnih.gov The enzyme's ability to hydrolyze these different linkages is crucial for the complete degradation of complex glycans. nih.govoup.com

The breakdown process is vital for recycling monosaccharides and preventing the toxic buildup of undigested glycoconjugates. ontosight.aimdpi.com Lysosomal α-L-fucosidase is a key player in the degradation of fucosylated glycoconjugates, and its absence results in the accumulation of over 20 different fucosylated substrates in tissues and their excretion in urine. nih.gov These substrates include a variety of fucosylated glycoproteins and glycoasparagines, which are characteristic biomarkers for fucosidosis. nih.gov

| Category | Examples of Molecules Degraded by α-L-Fucosidase | Biological Significance | Citations |

| Glycoproteins | Fucosylated forms of proteins like α-fetoprotein (AFP-L3) | Removal of core fucose is important in glycobiology and as a cancer biomarker. | nih.gov |

| Cell surface glycoproteins | Involved in cell adhesion, signaling, and immune recognition. | aai.orgoncotarget.com | |

| Mucin-bound glycoproteins | Degradation by gut microbiota for nutrition and host interaction. | nih.gov | |

| Glycolipids | Fucose-containing glycolipids | Essential for maintaining the integrity and function of cell membranes, particularly in the nervous system. | nih.govklarity.healthmdpi.com |

| Oligosaccharides | Fucosylated oligosaccharides from human milk and intestinal mucosa | Important for infant gut microbiota development and pathogen defense. | asm.orgasm.org |

| Glycan structures in general | Participates in the overall degradation of N-glycans. | wikipedia.org |

α-L-Fucosidases exhibit activity on a range of biologically significant natural substrates. A notable example is their role in the digestion of human milk oligosaccharides (HMOs). asm.orgnih.govasm.orgmdpi.com Many HMOs are fucosylated, and their breakdown by α-L-fucosidases, particularly those produced by the infant gut microbiota, is crucial for shaping the newborn's gut microbiome composition. asm.orgusp.br Certain bacterial α-L-fucosidases from species like Lactobacillus casei and Bifidobacterium bifidum can hydrolyze various fucosylated HMOs, such as 2'-fucosyllactose (B36931). asm.orgnih.govmdpi.com

Another critical function of α-L-fucosidases is the modification of blood group antigens. asm.orgasm.orgusp.br These antigens, present on the surface of red blood cells and various tissues, are fucosylated glycans. asm.org α-L-fucosidases can hydrolyze the fucose residues from H and Lewis (Le) blood group antigens. biorxiv.orgnih.govresearchgate.net For instance, some bacterial α-L-fucosidases can remove the α1,2-linked fucose from the H antigen, the precursor to the A and B blood group antigens. biorxiv.orgbloodtransfusion.it This enzymatic activity has potential applications in blood transfusion medicine, such as the enzymatic conversion of blood types. bloodtransfusion.it

| Substrate | Linkage(s) Hydrolyzed by α-L-Fucosidase | Biological Context/Significance | Citations |

| Human Milk Oligosaccharides (HMOs) | α1,2, α1,3, α1,4 | Digestion by infant gut microbiota, shaping microbiome composition, prebiotic effects. | asm.orgnih.govasm.orgmdpi.comusp.br |

| Blood Group Antigens (H, Lewis) | α1,2, α1,3, α1,4 | Modification of blood type, host-pathogen interactions, potential for universal blood production. | asm.orgasm.orgusp.brnih.govresearchgate.netbloodtransfusion.it |

| Core Fucosylated N-glycans | α1,6 | Turnover of glycoproteins, with some bacterial fucosidases showing this specific activity. | ebi.ac.ukasm.orghmdb.ca |

Involvement in Cellular and Intercellular Processes

Beyond their metabolic roles, α-L-fucosidases are intricately involved in modulating cellular functions and interactions by altering the fucosylation status of cell surface molecules. jcancer.orgontosight.aioncotarget.com

The fucose residues on cell surface glycoconjugates are critical for cell-cell and cell-extracellular matrix (ECM) interactions. nih.govoncotarget.com By removing these fucose moieties, α-L-fucosidases can significantly impact processes like cell adhesion and signaling. nih.govoncotarget.com For example, the interaction between selectins on endothelial cells and fucosylated ligands on leukocytes is a key step in inflammation and leukocyte trafficking. aai.orgjcancer.org Treatment with α-L-fucosidase has been shown to reduce the adhesion of monocytic cells to E- and P-selectin, thereby inhibiting their migration. oncotarget.com This suggests a regulatory role for the enzyme in inflammatory processes. aai.org Furthermore, α-L-fucosidase activity can influence integrin-mediated cell adhesion. nih.gov

Fucosylated glycoconjugates are deeply involved in the immune system, participating in processes like leukocyte rolling and extravasation, as well as immune recognition. jcancer.orgnih.govasm.orgresearchgate.netfrontiersin.orgrndsystems.com α-L-fucosidases can modulate these immune responses by altering the structure of these crucial molecules. jcancer.orgnih.gov For instance, the defucosylation of cell surface molecules can reduce the interaction between fucosylated adhesion molecules, thereby affecting leukocyte migration. jcancer.org Research has shown that treating immune cells with α-L-fucosidase can decrease their rolling and migration across blood vessels. aai.org Additionally, the enzyme's activity may influence macrophage-mediated cytotoxicity and T-cell interactions. jcancer.orgnih.gov

Early Embryogenesis and Development

In the pathogenic pinewood nematode, Bursaphelenchus xylophilus, the gene Bxy-fuca, which encodes α-L-fucosidase, is expressed throughout all developmental stages. osti.gov RNA interference studies have shown that the expression of Bxy-fuca is essential for embryogenesis in this nematode, as its silencing significantly decreased the egg hatch rate. osti.gov Furthermore, postembryonic silencing of this gene led to a significant reduction in the lifespan and the total number of eggs produced by the nematode. osti.gov These findings highlight the crucial role of α-L-fucosidase in the development and reproduction of this organism. osti.gov

Apoptosis and Leukocyte Extravasation

α-L-fucosidases are involved in fundamental cellular processes such as apoptosis (programmed cell death) and leukocyte extravasation (the movement of white blood cells from the capillaries to surrounding tissues). frontiersin.orgnih.gov The defucosylation process, mediated by α-L-fucosidases (AFUs), plays a role in the development of various conditions, including chronic inflammatory diseases and immune disorders, by diminishing the interaction between fucosylated adhesion molecules that support leukocyte extravasation. jcancer.orgnih.gov This process can also disrupt important cell-extracellular matrix (ECM) interactions and subsequent cell signaling pathways. jcancer.orgnih.gov

In humans, there are two main isoforms of α-L-fucosidase: FUCA1 and FUCA2. jcancer.orgnih.gov FUCA1 is a target of the p53 tumor suppressor gene and its expression has been shown to induce apoptosis in certain cell lines. jcancer.orgnih.gov Research has indicated that FUCA1 knockdown can enhance the proliferation of some cancer cells, suggesting its tumor-suppressing activity. nih.gov Furthermore, lysosomal enzymes, including AFUs, show increased activity in human tonsil B lymphocytes that are undergoing spontaneous apoptosis in vitro. jcancer.orgnih.gov

The involvement of α-L-fucosidase in leukocyte extravasation is linked to its ability to modify fucosylated ligands on the surface of leukocytes. These ligands are recognized by selectins, a family of adhesion molecules on endothelial cells, in a crucial step of the inflammatory response. e-century.us An immunoregulatory role for α-L-fucosidase has been proposed based on models of leukocyte migration in inflammation. e-century.us

Gamete Interactions (e.g., Sperm-Egg Interaction)

α-L-fucosidase plays a significant role in the intricate process of gamete interaction, particularly in sperm-egg binding. frontiersin.orgnih.gov Evidence from various mammalian species, including humans, suggests that L-fucose and molecules containing fucose can inhibit sperm-egg interactions. oup.com A sperm-associated α-L-fucosidase is thought to act as a receptor for binding to the oocyte. oup.com Plasma membrane-associated α-L-fucosidases have been identified on sperm from a range of animals, including bulls, rats, mollusks, and humans. oup.comoup.com

In humans, α-L-fucosidase activity is abundant in semen, primarily in the seminal fluid, with a small amount associated with the sperm plasma membrane. oup.com The appearance of a specific acidic isoform of fucosidase during late epididymal maturation, when sperm gain motility and fertilizing capacity, points to its potential function in sperm-egg interactions. oup.com Studies on the ascidian Ciona intestinalis have shown that a sperm surface α-L-fucosidase is involved in the primary binding of sperm to fucosyl glycoproteins on the vitelline coat of the egg. nih.gov Similarly, in the fruit fly Drosophila melanogaster, a sperm surface α-L-fucosidase interacts with the egg coats, and this binding can be blocked by fucose and fucoidan. doi.org

Research on mouse fertilization has revealed that while the enzymatic activity of α-L-fucosidase may not be essential for sperm-zona pellucida binding and fusion, the glycoprotein (B1211001) structure of the enzyme itself is crucial for these recognition and binding events. nih.gov Blocking the enzyme with an anti-fucosidase antibody significantly reduced the frequency of sperm-zona binding and fusion. nih.gov

Table 1: Role of α-L-Fucosidase in Gamete Interactions Across Species

| Species | Location of α-L-Fucosidase | Proposed Function in Fertilization | Key Findings | Reference(s) |

| Human | Seminal fluid and sperm plasma membrane | Sperm-egg interaction | An acidic isoform appears during sperm maturation. oup.com The glycoprotein structure, not just enzymatic activity, is important. nih.gov | oup.comnih.gov |

| Bovine | Oviductal fluid | Control of polyspermy, zona pellucida hardening | FUCA treatment increased ZP digestion time and tended to increase monospermic fertilization. animal-reproduction.org | animal-reproduction.org |

| Mouse | Sperm acrosome and equatorial segment | Sperm-zona pellucida and oolemma binding | The glycoprotein structure of α-L-fucosidase, not its catalytic action, is involved in recognition and binding. nih.gov | nih.gov |

| Ascidian (Ciona intestinalis) | Sperm surface | Primary binding to the vitelline coat | Sperm α-L-fucosidase binds to fucosyl residues on the vitelline coat glycoproteins. nih.gov | nih.gov |

| Fruit Fly (Drosophila melanogaster) | Sperm plasma membrane (acrosome and tail) | Sperm-egg interaction | Binds to core fucose residues on the egg coats. doi.orgresearchgate.net | doi.orgresearchgate.net |

| Bull, Rat, Mollusc | Sperm plasma membrane | Sperm-oocyte binding | Presence of plasma membrane-associated α-L-fucosidases has been documented. oup.com | oup.com |

Contribution to Host-Microbe Interactions

Symbiosis with Gut Microbiota

α-L-fucosidases are key enzymes in the symbiotic relationship between a host and its gut microbiota. mdpi.com The mammalian gut is rich in fucose, an L-configuration sugar, which is a component of glycans on the epithelial surface and in mucosal secretions. nih.gov While mammals themselves may have a limited ability to metabolize fucose for energy, many bacterial species in the gut possess the necessary enzymes, including α-fucosidases, to do so. nih.gov These bacteria liberate fucose from host or dietary glycans, making it available to other members of the microbial community. nih.gov

Bifidobacteria, known probiotic organisms, are particularly adept at metabolizing fucosylated carbohydrates, such as those found in human milk oligosaccharides. mdpi.comglycoforum.gr.jp Extracellular α-L-fucosidases from species like Bifidobacterium bifidum are crucial for the development of a bifidobacteria-rich microbiota in breastfed infants by breaking down fucosylated conjugates. mdpi.com These enzymes, belonging to glycoside hydrolase families GH29 and GH95, can hydrolyze various fucose linkages. mdpi.comglycoforum.gr.jp The released fucose and other sugars can then be utilized by the bacteria, promoting their growth and establishment in the gut. mdpi.com

Pathogen Adhesion Mechanisms (e.g., Helicobacter pylori)

α-L-fucosidases can also play a role in the adhesion of pathogenic bacteria to host tissues. A notable example is the bacterium Helicobacter pylori, a primary cause of gastritis, duodenal ulcers, and gastric cancer. nih.govnih.gov The human secreted α-L-fucosidase 2 (FUCA2) is essential for the adhesion of H. pylori to gastric cancer cells, particularly for strains associated with duodenal ulcers and gastric cancer. jcancer.orgnih.govnih.gov

Studies have shown that in a co-culture of human gastric cancer cells and H. pylori, L-fucose is transferred from the host cells to the bacteria, a process facilitated by the secretion of FUCA2 from the host cells in response to the infection. nih.govnih.gov Depletion of FUCA2 in host cells was found to impair the adhesion of H. pylori. nih.govnih.gov Furthermore, FUCA2 was shown to enhance the expression of the Lewis x antigen on the surface of H. pylori, which is critical for the bacterium's adhesion and its ability to evade the host's immune system. nih.govnih.gov These findings highlight a significant link between FUCA2 and the adhesion, growth, and pathogenicity of H. pylori, suggesting that FUCA2 could be a potential target for diagnosis and therapeutic intervention in H. pylori-related diseases. nih.govnih.govuniprot.org

Role in Insect Digestion and Physiology

The role of α-L-fucosidase in insects is an area of ongoing research, with studies indicating its involvement in digestion and other physiological processes. In the hematophagous insect Rhodnius prolixus, a vector for Chagas disease, a significant α-L-fucosidase activity is present in the midgut following a blood meal. frontiersin.orgnih.govnih.gov The production of this enzyme in the anterior midgut appears to be a general physiological response to feeding, triggered by various biochemical stimuli, including proteins and the polysaccharide fucoidan, rather than just midgut distension. frontiersin.orgnih.gov The enzyme is secreted into the midgut lumen, likely to aid in the digestion of glycoconjugates present in the blood meal. nih.gov

In the pine wood nematode Bursaphelenchus xylophilus, which is transmitted by insects, α-L-fucosidase (Bxy-fuca) is crucial for development, lifespan, and reproduction. osti.gov Silencing of the Bxy-fuca gene not only affected embryogenesis and fecundity but also significantly hampered the nematode's motility. osti.gov This suggests that α-L-fucosidase could be a potential target for controlling this pathogenic nematode by disrupting its life cycle and its ability to be transmitted by its insect vector. osti.gov

α-L-Fucosidase in Pathological Processes and Disease Mechanisms

Fucosidosis: A Lysosomal Storage Disorder due to Enzyme Deficiency

Fucosidosis is a rare, autosomal recessive lysosomal storage disease that arises from a deficiency of the enzyme α-L-fucosidase. nih.govrarediseases.orgwikipedia.org This deficiency is caused by mutations in the FUCA1 gene, located on chromosome 1p36-p34. wikipedia.orgmdpi.comnih.gov The FUCA1 gene provides the blueprint for producing α-L-fucosidase, an essential enzyme within the lysosomes, which act as the cell's primary digestive units. rarediseases.orgmdpi.com The main function of α-L-fucosidase is to hydrolyze terminal α-L-fucose residues from various glycoproteins, glycolipids, and oligosaccharides. nih.govwikipedia.org

In the absence or severe reduction of α-L-fucosidase activity, these fucose-containing compounds cannot be properly broken down. rarediseases.orgupenn.edu Consequently, they accumulate within the lysosomes of cells throughout the body, leading to cellular engorgement, dysfunction, and eventually cell death. nih.govwikipedia.orgmdpi.com This accumulation is particularly damaging to cells of the nervous system. nih.govupenn.edu

The clinical presentation of fucosidosis is heterogeneous, representing a spectrum of severity. rarediseases.orgorpha.net Symptoms can range from a severe, rapidly progressing form with an onset in the first year of life (Type I) to a more moderate, slowly evolving form (Type II). orpha.net Key clinical features include progressive neurological deterioration, psychomotor regression, intellectual disability, and seizures. nih.govwikipedia.orgorpha.net Other common signs are coarse facial features, growth retardation, skeletal abnormalities (dysostosis multiplex), and skin lesions known as angiokeratomas. rarediseases.orgorpha.net The buildup of substrates can also affect various organs, leading to an enlarged liver and spleen (hepatosplenomegaly). nih.gov Due to the progressive nature of the disease, severe cases often lead to life-threatening complications early in childhood. rarediseases.orgwikipedia.org

The diagnosis is suspected upon finding excess oligosaccharides in the urine and is confirmed by demonstrating deficient α-L-fucosidase activity in peripheral white blood cells. medlink.com

Table 1: Key Characteristics of Fucosidosis

| Feature | Description |

|---|---|

| Genetic Basis | Autosomal recessive mutations in the FUCA1 gene. wikipedia.orgnih.gov |

| Enzymatic Defect | Deficiency or absence of the lysosomal enzyme α-L-fucosidase. rarediseases.orgmdpi.com |

| Pathophysiology | Intralysosomal accumulation of fucose-containing glycoproteins and glycolipids. nih.govwikipedia.org |

| Primary Tissues Affected | Brain, liver, skin, and skeleton. nih.govnih.gov |

| Major Clinical Signs | Progressive neurological decline, coarse facial features, growth retardation, dysostosis multiplex, angiokeratomas. rarediseases.orgwikipedia.orgorpha.net |

| Inheritance Pattern | Autosomal recessive. upenn.edu |

Alterations in Fucosylation Patterns in Diseases

Fucosylation, the process of adding fucose sugar units to proteins and lipids, is a critical post-translational modification that influences a vast array of cellular processes. The precise balance of fucosylation is maintained by the coordinated action of fucosyltransferases (FUTs), which add fucose, and α-L-fucosidases, which remove it. ijrrjournal.comfrontiersin.org Dysregulation of this balance, leading to altered fucosylation patterns (aberrant fucosylation), is a hallmark of various pathological conditions, including cancer, inflammation, and neurodegenerative diseases. creative-proteomics.comlongdom.orgresearchgate.net

These alterations can manifest as either an increase (hyperfucosylation) or a decrease (hypofucosylation) of fucose on specific glycans. Such changes can profoundly impact protein function, cell signaling, cell-cell adhesion, and immune responses. creative-proteomics.comoncotarget.com For instance, in autoimmune diseases like rheumatoid arthritis, changes in the glycosylation of immune cells can impair their ability to distinguish self from non-self, contributing to the disease process. longdom.org Similarly, in neurodegenerative disorders such as Alzheimer's disease, altered glycosylation of proteins like tau and amyloid-beta is thought to affect their aggregation and toxicity. longdom.org

The mechanisms underlying these changes often involve the dysregulated expression of the enzymes controlling fucosylation. ijrrjournal.comcreative-proteomics.com In many diseases, the expression levels of various FUTs are altered, leading to the synthesis of aberrant glycan structures. researchgate.netresearchgate.net Concurrently, changes in α-L-fucosidase activity can further contribute to these pathological fucosylation patterns. This enzymatic imbalance disrupts the normal glycan landscape of the cell surface and secreted proteins, facilitating disease progression. ijrrjournal.com

Implications in Cancer Glycosylation and Progression

Alterations in fucosylation are a well-established feature of malignant transformation and cancer progression. longdom.orgresearchgate.netmdpi.com These changes play a crucial role in nearly all hallmark traits of cancer, including sustained proliferation, invasion, metastasis, and immune evasion. longdom.orgoncotarget.com The enzyme α-L-fucosidase 1 (FUCA1) has emerged as a significant player in this context, often acting as a tumor suppressor. mdpi.comnih.gov

Research has shown that the FUCA1 gene is a target of the p53 tumor suppressor, linking it directly to cancer-controlling pathways. mdpi.comnih.gov In many aggressive and metastatic cancers, such as certain types of thyroid and breast cancer, the expression of FUCA1 is downregulated. frontiersin.orgoncotarget.comnih.gov This reduction in FUCA1 activity leads to an accumulation of fucosylated glycans on the cell surface. oncotarget.com This hyperfucosylation can affect the function of key proteins involved in cell adhesion and signaling, such as the epidermal growth factor receptor (EGFR), thereby promoting cancer cell proliferation, migration, and invasion. mdpi.comnih.govnih.gov For example, reduced FUCA1 expression has been shown to increase the invasive properties of thyroid cancer cells. oncotarget.com

Conversely, in some cancers like hepatocellular carcinoma (HCC) and oral cancer, elevated serum levels of α-L-fucosidase activity have been observed and correlated with disease progression and poor prognosis, suggesting a complex, context-dependent role for the enzyme. ijrrjournal.comnih.gov These findings indicate that measuring α-L-fucosidase levels in tissues or serum could serve as a valuable biomarker for diagnosis and prognosis in certain malignancies. nih.gov

Table 2: Role of α-L-Fucosidase (FUCA1) in Different Cancers

| Cancer Type | FUCA1 Expression/Activity | Implication |

|---|---|---|

| Thyroid Cancer (Anaplastic) | Decreased expression. oncotarget.comnih.gov | Associated with increased tumor aggressiveness and invasive phenotype. oncotarget.com |

| Breast Cancer | Increased mRNA expression reported in some studies. frontiersin.org | Higher levels may be associated with advanced-stage tumors. frontiersin.org |

| Hepatocellular Carcinoma (HCC) | Increased serum activity. nih.govnih.gov | Identified as a prognostic indicator. nih.gov |

| Oral Cancer | Increased serum and salivary activity. nih.gov | Higher in patients with metastasis; useful for post-treatment monitoring. nih.gov |

| Colorectal Cancer | Decreased expression. nih.gov | Linked to tumor suppressor functions of p53. mdpi.com |

Involvement in Other Metabolic Disorders

Beyond its definitive role in the monogenic disorder fucosidosis, α-L-fucosidase is implicated in broader metabolic dysregulation. Fucosidosis itself is classified under glycoproteinoses, a group of metabolic disorders characterized by defects in glycoprotein degradation. nih.gov The profound enzymatic deficiency in fucosidosis leads not only to the primary storage of fucosylated molecules but can also trigger secondary metabolic problems. nih.govmdpi.com The engorgement of lysosomes with undigested substrates can disrupt other cellular metabolic pathways. nih.govresearchgate.net

Furthermore, the activity of α-L-fucosidase has been associated with other pathological conditions that have a metabolic component, such as inflammation and cystic fibrosis. usp.br The process of defucosylation, mediated by α-L-fucosidases, is important in modulating inflammatory responses by affecting the adhesion of leukocytes to endothelial cells. nih.gov Dysregulation of this process can contribute to chronic inflammatory diseases. The intricate connection between fucosylation, inflammation, and metabolism highlights the broader significance of α-L-fucosidase in maintaining metabolic homeostasis.

Molecular Biology and Evolutionary Insights of α L Fucosidases

Gene Structure and Organization (e.g., FUCA1, FUCA2)

In humans, two primary genes encode for α-L-fucosidases: FUCA1 and FUCA2.

The FUCA1 gene, which codes for the tissue α-L-fucosidase, is located on the short arm of chromosome 1 at position 1p36.11. mdpi.com It spans approximately 23 kilobases (kb) of genomic DNA and is composed of eight exons. mdpi.commdpi.com The protein encoded by FUCA1 is a homotetramer, with subunits that can have varying masses (from 50 to 60 kDa) due to differences in N-glycosylation and proteolytic processing. mdpi.com The unprocessed protein consists of 461 amino acids, which includes a 22-amino acid signal peptide and the 439-amino acid mature protein. mdpi.com Mutations in the FUCA1 gene are the underlying cause of fucosidosis, a rare autosomal recessive lysosomal storage disease. mdpi.commedlineplus.gov A pseudogene, FUCA1P, which shares 80% identity with the FUCA1 gene but lacks introns and an open reading frame, has been identified on chromosome 2. mdpi.com

The FUCA2 gene encodes the plasma α-L-fucosidase. nih.gov It is situated on chromosome 6 at band q24.2. nih.govpitt.edu This gene is responsible for 10-20% of the total cellular fucosidase activity. nih.govmarrvel.org Unlike FUCA1, defects in FUCA2 are not associated with fucosidosis. mdpi.com

| Gene | Chromosomal Location | Encoded Enzyme | Key Structural Features | Associated Condition |

|---|---|---|---|---|

| FUCA1 | 1p36.11 mdpi.com | Tissue α-L-fucosidase | 23 kb, 8 exons mdpi.commdpi.com | Fucosidosis mdpi.commedlineplus.gov |

| FUCA2 | 6q24.2 nih.govpitt.edu | Plasma α-L-fucosidase | Encodes for 10-20% of total cellular fucosidase activity nih.govmarrvel.org | Not associated with fucosidosis mdpi.com |

| FUCA1P | 2q31–q32 mdpi.com | N/A (Pseudogene) | 80% identity to FUCA1, no introns or open reading frame mdpi.com | None |

Transcriptional Regulation and mRNA Analysis

The expression of α-L-fucosidase genes is regulated at the transcriptional level by various factors. For FUCA1 , the tumor suppressor protein p53 has been identified as a direct transcriptional activator. mdpi.comwjon.org p53 binds to a responsive element located within the first intron of the FUCA1 gene, which acts as an active enhancer. uq.edu.au This regulation is specific to p53, as the related protein p73 does not induce FUCA1 expression. wjon.org Consequently, chemotherapeutic drugs that activate p53 can lead to an upregulation of FUCA1 mRNA and fucosidase activity. wjon.org

Studies have also shown that the expression of both FUCA1 and FUCA2 can be modulated by cytokines. The Th1 cytokine, interferon-gamma (IFN-gamma), upregulates the expression of both genes, while Th2 cytokines like IL-4, IL-5, and IL-13 have no significant effect. nih.govuniprot.org

Analysis of FUCA1 mRNA has revealed a major species of approximately 2.25 kb. In patients with fucosidosis, this mRNA signal may be reduced or absent. medlineplus.gov Furthermore, a decrease in FUCA1 mRNA levels has been observed in colorectal tumors, suggesting that transcriptional regulation plays a role in the altered fucosidase activity seen in some cancers. uniprot.org

Databases such as GeneCards have cataloged potential promoter and enhancer regions for both FUCA1 and FUCA2, indicating complex regulatory landscapes for these genes. genecards.orggenecards.orggenecards.org

Genetic Polymorphisms and Allelic Variations

Genetic polymorphisms and allelic variations in α-L-fucosidase genes can have significant functional consequences. In the FUCA1 gene, numerous pathogenic variants have been identified that cause fucosidosis. mdpi.commedlineplus.govresearchgate.net These mutations, which can be missense, nonsense, deletions, or splice site variants, often lead to a severe reduction or complete loss of α-L-fucosidase activity. mdpi.comresearchgate.netnih.gov This results in the lysosomal accumulation of fucose-containing compounds. medlineplus.govnih.gov Most of these pathogenic variants result in unstable mutant proteins that are rapidly degraded. mdpi.com To date, over 36 different pathogenic variants in FUCA1 have been documented. mdpi.commdpi.com

For FUCA2 , genetic polymorphisms have been shown to influence the levels of plasma fucosidase activity. mdpi.comnih.gov A common polymorphism results in a "low activity" allele, which is inherited in an autosomal recessive manner. nih.govresearchgate.net Individuals homozygous for this allele exhibit significantly lower plasma fucosidase activity. researchgate.net Genetic polymorphisms within the FUCA2 gene region have also been associated with diastolic function in individuals with sickle cell disease, likely by affecting the gene's expression levels. plos.orgnih.gov

| Gene | Type of Variation | Functional Consequence | Associated Condition/Phenotype |

|---|---|---|---|

| FUCA1 | Pathogenic mutations (missense, nonsense, deletions, splice site) mdpi.comresearchgate.net | Reduced or absent enzyme activity, unstable protein mdpi.comresearchgate.net | Fucosidosis mdpi.commedlineplus.gov |

| FUCA2 | Polymorphism (low activity allele) nih.govresearchgate.net | Lower plasma fucosidase activity researchgate.net | Variation in normal plasma enzyme levels |

| FUCA2 | Genetic polymorphisms plos.orgnih.gov | Altered gene expression levels plos.orgnih.gov | Associated with diastolic function in sickle cell disease plos.orgnih.gov |

Genomic Localization (e.g., Chromosomal Mapping)

The genomic locations of the human α-L-fucosidase genes have been precisely mapped. As previously mentioned, the FUCA1 gene is located on the short (p) arm of chromosome 1, specifically at band p36.11. mdpi.com The FUCA2 gene is found on the long (q) arm of chromosome 6, at band q24.2. nih.govpitt.edu A pseudogene with high similarity to FUCA1, designated FUCA1P, resides on chromosome 2. mdpi.com

Phylogenetic Analysis and Evolutionary Diversification

Origins and Expansion Across Taxa (e.g., Bacteria, Fungi, Metazoans, Plants, Archaea)

α-L-fucosidases are widespread throughout the domains of life, with members identified in bacteria, fungi, metazoans, plants, and archaea, although they are less abundant in the latter. researchgate.netresearchgate.netnih.gov Phylogenetic analysis suggests that a gene duplication event occurred very early in metazoan evolution, leading to the two distinct isoforms found in vertebrates. researchgate.net The subsequent evolution of these genes involved differential loss of isoforms in various metazoan lineages. researchgate.net The diversity of α-L-fucosidase sequences is particularly high in bacteria. researchgate.netresearchgate.netnih.gov In fungi, the gene appears to have been widely lost in many species. nih.gov The presence of these enzymes across such a broad range of taxa highlights their ancient origins and fundamental roles in glycobiology.

Sequence Similarity Networks and Subfamily Classification

Based on amino acid sequence similarities, α-L-fucosidases are classified into glycoside hydrolase (GH) family 29 (GH29). medlineplus.govresearchgate.netresearchgate.net Further analysis using protein sequence similarity networks (SSN) and phylogenetic trees has allowed for the classification of the GH29 family into at least three subfamilies. researchgate.netresearchgate.netnih.gov These subfamilies show a high degree of conservation in the amino acid residues essential for catalysis and substrate binding. researchgate.netresearchgate.net

The GH29 family can also be broadly divided into two subfamilies, A and B, which may correlate with differences in substrate specificity. medlineplus.gov GH29-A members, which include the human FUCA1 and FUCA2 enzymes, generally exhibit broad substrate specificity. medlineplus.govnih.gov In contrast, GH29-B members tend to have more specific activity towards α(1–3/4)-fucosidic linkages. medlineplus.gov The evolutionary diversification within the GH29 family, including instances of gene duplication in bacteria and fungi, has contributed to the range of functional specificities observed in α-L-fucosidases today. researchgate.netresearchgate.net

Gene Duplication Events and Evolutionary Selection

The evolution of α-L-fucosidases, enzymes belonging to the glycoside hydrolase family 29 (GH29), has been significantly shaped by gene duplication events. nih.gov This phenomenon is not restricted to a single domain of life, with evidence pointing to its crucial role in the evolution of these enzymes in metazoans, bacteria, and fungi. nih.govfrontiersin.org Phylogenetic analysis suggests that a pivotal gene duplication event occurred very early in the evolutionary history of metazoans, leading to different isoforms. nih.gov This has resulted in the presence of two distinct α-L-fucosidase genes in all vertebrates, which likely indicates a specific biological function for each of these paralogous genes. frontiersin.orgnih.gov

In humans, for example, two genes encode for α-L-fucosidases: FUCA1, which produces the tissue enzyme, and FUCA2, responsible for the plasma α-L-fucosidase. frontiersin.org A deficiency in the enzyme encoded by FUCA1 leads to the lysosomal storage disorder fucosidosis. frontiersin.org The evolutionary trajectory of these genes can exhibit further diversification; for instance, the zebrafish (Danio rerio) possesses three copies of the gene, suggesting that one of the initial copies underwent an additional duplication event. frontiersin.org